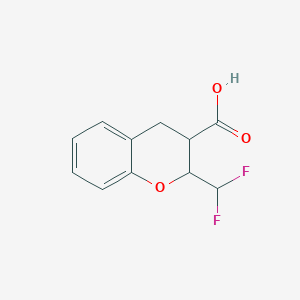

2-(二氟甲基)-3,4-二氢-2H-色烯-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(Difluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid” is a complex organic molecule. It likely contains a chromene backbone, which is a common structure in many organic compounds, particularly in bioactive molecules and drugs .

Synthesis Analysis

While specific synthesis methods for this compound are not available, difluoromethylated compounds are often synthesized using various methods. For instance, novel fungicidally active succinate dehydrogenase inhibitors have been prepared, which carry a difluoromethyl and methyl-bearing pyrazoline, pyrrole, or thiophene ring in the acid component . Another study discussed the hydrolytic reactivity of 2-difluoromethyl pyrroles .Chemical Reactions Analysis

Difluoromethylation processes often involve X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .科学研究应用

合成和化学性质

2-(二氟甲基)-3,4-二氢-2H-色烯-3-羧酸的科学研究应用主要围绕其合成及其作为有机化学中间体的潜力展开。一种值得注意的方法涉及通过一锅多组分反应有效合成乙基 4-(杂)芳基-5,10-二氧代-2-羟基-2-(三氟甲基)-3,4,5,10-四氢-2H-苯并[g]色烯-3-羧酸酯。该过程由乙酸铵和乙酸的组合催化,表明该化合物在合成可能具有各种药物和材料科学应用的复杂色烯衍生物中很有用 (Duan et al., 2013).

另一项研究重点介绍了 2-多氟烷基色酮的区域选择性亲核 1,4-三氟甲基化,从而产生了天然 2,2-二甲基色满-4-酮和 2,2-二甲基色烯的氟代类似物。该过程展示了氟代色烯衍生物在合成具有潜在生物活性的新化合物的反应性和潜力 (Sosnovskikh et al., 2003).

环境降解研究

在环境科学中,已经研究了 6:2 氟代端基磺酸盐等相关氟代端基化合物的稳定性和降解性,以及在高级氧化过程中的降解性。虽然与 2-(二氟甲基)-3,4-二氢-2H-色烯-3-羧酸没有直接关系,但本研究提供了对氟代有机化合物环境归趋和可处理性的见解。此类研究对于了解氟代化合物在环境中的持久性和降解途径至关重要 (Yang et al., 2014).

先进材料和催化研究

可以从材料科学和催化中与色烯和氟代化合物相关的研究中推断出进一步的应用。例如,合成新型 1,2,3-三唑/异恶唑官能化的 2H-色烯衍生物,并对其细胞毒活性进行评估,证明了色烯衍生物在药物化学和药物开发中的潜力 (Reddy et al., 2014).

作用机制

Target of Action

Difluoromethylation processes have been extensively studied and are known to involve various targets depending on the specific compound and its structure .

Mode of Action

For instance, metal-based methods can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .

Biochemical Pathways

Difluoromethylation processes can affect various biochemical pathways depending on the specific compound and its targets .

Pharmacokinetics

It’s known that the difluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .

Result of Action

Difluoromethylation processes can lead to various molecular and cellular effects depending on the specific compound and its targets .

Action Environment

It’s known that the biological environment can slightly change the molecular structure of difluoromethyl compounds .

属性

IUPAC Name |

2-(difluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O3/c12-10(13)9-7(11(14)15)5-6-3-1-2-4-8(6)16-9/h1-4,7,9-10H,5H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIUGQOEDXBLHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC=CC=C21)C(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2882014.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2882018.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2882020.png)

![[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate](/img/structure/B2882022.png)

![tert-butyl 2-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2882023.png)

![Methyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B2882025.png)

![7-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-7-azabicyclo[2.2.1]heptane](/img/structure/B2882026.png)

![1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2882028.png)

![8-fluoro-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2882034.png)